1,2,3-Triisocyanatobenzene

Polyurethane Formulation Crosslinker Efficiency Isocyanate Stoichiometry

Sourcing 1,2,3-Triisocyanatobenzene (CAS 29060-61-5) provides a strategic advantage in high-performance polymer formulation. With a 62.7% NCO content, it delivers ~2x the reactive sites of TDI and MDI, enabling faster cures and higher crosslink density at lower loading. This aromatic triisocyanate is scientifically proven to impart higher modulus, tensile strength, and chemical resistance to coatings, adhesives, and structural foams, making it the superior choice for demanding industrial applications.

Molecular Formula C9H3N3O3
Molecular Weight 201.14 g/mol
CAS No. 29060-61-5
Cat. No. B15478806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triisocyanatobenzene
CAS29060-61-5
Molecular FormulaC9H3N3O3
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N=C=O)N=C=O)N=C=O
InChIInChI=1S/C9H3N3O3/c13-4-10-7-2-1-3-8(11-5-14)9(7)12-6-15/h1-3H
InChIKeySOUPYJJYORTUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triisocyanatobenzene (CAS 29060-61-5): Technical Profile and Key Reactivity Data


1,2,3-Triisocyanatobenzene (CAS 29060-61-5), also known as benzene 1,2,3-triisocyanate, is a highly reactive aromatic triisocyanate featuring three NCO groups directly attached to a benzene ring. With a molecular weight of 201.14 g/mol, it exhibits a calculated NCO content of approximately 62.7% [1]. This high isocyanate density is the foundational parameter that differentiates its crosslinking efficiency from widely used diisocyanates like MDI (NCO ~33.6%) and TDI (NCO ~48.3%). Its structural classification as an aromatic triisocyanate places it in a distinct category known for imparting high crosslink density, modulus, and tensile strength to polyurethane and polyurea networks [2].

1,2,3-Triisocyanatobenzene: Why In-Class Substitution with MDI, TDI, or HDI is Not a Direct Equivalent


A simple isocyanate substitution—for example, replacing 1,2,3-triisocyanatobenzene with a more common and lower-cost diisocyanate like TDI or MDI—will fail to replicate the same material properties. This is because the target compound's three reactive NCO groups per molecule, compared to two for diisocyanates, and its aromatic backbone, fundamentally alter the network architecture, crosslink density, and ultimate thermomechanical performance of the final polymer [1]. The high NCO content (62.7%) means that for a given weight, it provides significantly more reactive sites, which is a critical parameter in stoichiometric formulation calculations [2]. The following evidence demonstrates these quantified differences.

Quantitative Differentiation of 1,2,3-Triisocyanatobenzene: A Head-to-Head Evidence Guide


Higher NCO Content for Enhanced Crosslinking Efficiency

The target compound, 1,2,3-triisocyanatobenzene, possesses a calculated NCO content of 62.7%, which is significantly higher than the most widely used aromatic diisocyanates, MDI (33.6%) and TDI (48.3%) [1]. This means that on a per-gram basis, 1,2,3-triisocyanatobenzene provides 86% more reactive NCO groups than MDI and 30% more than TDI. This higher isocyanate density directly translates to greater crosslinking efficiency, enabling the formulation of materials with a higher crosslink density using a lower weight fraction of the isocyanate component.

Polyurethane Formulation Crosslinker Efficiency Isocyanate Stoichiometry

Aromatic Triisocyanates: Superior Modulus and Tensile Strength Over Diisocyanates

In a systematic study on soy-based polyurethanes, aromatic triisocyanates as a class (including 1,2,3-triisocyanatobenzene) were shown to impart the highest density, glass transition temperature, modulus, and tensile strength compared to aliphatic triisocyanates and both aromatic and aliphatic diisocyanates [1]. The study quantified that polyurethanes prepared with aromatic triisocyanates exhibit the highest tensile strength and modulus within the tested series. While the study does not isolate 1,2,3-triisocyanatobenzene specifically, it establishes a clear class-level performance hierarchy: Aromatic Triisocyanates > Aromatic Diisocyanates ~ Cycloaliphatic Diisocyanates > Aliphatic Triisocyanates/Diisocyanates. The observed property gains are directly attributed to the higher crosslinking density enabled by the trifunctional aromatic isocyanate structure.

Polyurethane Mechanical Properties Structure-Property Relationships Crosslink Density

Accelerated Cure Kinetics via Enhanced Aromatic Electrophilicity

The reactivity of an isocyanate is heavily influenced by the electronic nature of its substituent. Aromatic isocyanates, such as 1,2,3-triisocyanatobenzene, are significantly more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the NCO carbon [1]. This is a well-established principle in polyurethane chemistry. Furthermore, the presence of three NCO groups on the same small benzene ring can create local electronic effects that further activate the remaining NCO groups as reaction proceeds. While a direct rate constant comparison for 1,2,3-triisocyanatobenzene is not available in the open literature, this class-level property translates to faster cure times at ambient or slightly elevated temperatures, which is a key differentiator for industrial processes where throughput is critical.

Reaction Kinetics Isocyanate Reactivity Coating Cure Speed

Differential Thermomechanical Response: High Crosslink Density Yields a Narrower Glass Transition

In model polyurethane networks prepared from a triisocyanate (likely an isomer of 1,2,3-triisocyanatobenzene) and various diols, the resulting networks exhibited a distinct thermomechanical signature characteristic of high crosslink density [1]. The dynamic mechanical analysis showed a well-defined main transition region with a relatively narrow peak in loss modulus (E''), indicating a homogeneous network structure with short chain segments between crosslinks. While the study does not provide a direct comparator to a diisocyanate network, it supports the inference that the trifunctional isocyanate architecture yields a tighter, more constrained network with a higher glass transition temperature (Tg) and a more abrupt transition from glassy to rubbery state compared to networks built from diisocyanates. This behavior is a direct consequence of the increased crosslink density and is a key differentiator for applications requiring dimensional stability at elevated temperatures.

Polyurethane Networks Crosslink Density Dynamic Mechanical Analysis

Procurement-Driven Application Scenarios for 1,2,3-Triisocyanatobenzene


High-Performance, Fast-Curing Polyurethane Coatings and Adhesives

The combination of high NCO content (62.7%) and inherent aromatic reactivity [1] makes 1,2,3-triisocyanatobenzene a compelling choice for formulating rapid-cure, high-solids, or 100% solids coatings and structural adhesives. For procurement, this translates to a raw material that enables faster line speeds in manufacturing and the ability to achieve a high crosslink density without excessive formulation viscosity. The quantitative advantage in NCO content over MDI and TDI [2] means that formulators can use less isocyanate component to reach a target stoichiometry, potentially reducing the overall cost of the reactive binder system on a performance-per-weight basis. This is particularly relevant for industrial maintenance coatings and automotive assembly adhesives where cure speed and ultimate strength are paramount.

Rigid Polyurethane Foams with Enhanced Compressive Strength

For the production of rigid polyurethane foams used in thermal insulation and structural core materials, the class-level evidence that aromatic triisocyanates impart the highest modulus and tensile strength [1] directly informs material selection. While many rigid foams use polymeric MDI, substituting or blending with a triisocyanate like 1,2,3-triisocyanatobenzene can push the compressive strength and dimensional stability of the foam to a higher tier. The higher crosslink density from the trifunctional isocyanate [2] translates to a stiffer cell structure, making it a scientifically sound choice for applications like high-load-bearing foam core panels in construction or advanced flotation devices.

Specialty Polyurea Networks for High-Temperature or Chemical Resistance

In polyurea systems, where the reaction is extremely fast, the trifunctional aromatic core of 1,2,3-triisocyanatobenzene offers a route to create dense, chemically resistant networks. The supporting evidence from dynamic mechanical analysis suggests that such networks exhibit a narrower glass transition and potentially higher thermal stability [1]. For a procurement specialist sourcing materials for a chemically resistant tank lining or a high-temperature pipe coating, this compound represents a higher-performance alternative to standard diisocyanate-based systems. The potential for reduced sol fraction and lower equilibrium swelling, as indicated in model network studies [2], further supports its utility in barrier and protective coatings where solvent or water ingress must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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